2E Decenal - d2
Description
Nomenclature and Classification
2E Decenal - d2, systematically named (2E)-2,3-dideuteriodec-2-enal, belongs to the class of deuterated unsaturated aldehydes . It is characterized by a ten-carbon chain with a trans-configured double bond at the second position and two deuterium atoms replacing hydrogens at the third carbon. Common synonyms include trans-2-Decenal-d2 and (E)-Dec-2-enal-d2, reflecting its structural relationship to non-deuterated 2E-decenal. The compound falls under the broader category of medium-chain aldehydes due to its carbon chain length and aldehyde functional group.
Table 1: Key Nomenclature and Classification
| Property | Value |
|---|---|
| IUPAC Name | (2E)-2,3-dideuteriodec-2-enal |
| Common Synonyms | trans-2-Decenal-d2, (E)-Dec-2-enal-d2 |
| Chemical Class | Deuterated unsaturated aldehyde |
| Functional Groups | Aldehyde, alkene |
Historical Context and Discovery
The non-deuterated form, trans-2-decenal, was first identified in natural sources such as coriander leaf and animal fats, where it contributes to flavor and odor profiles. The deuterated analog, this compound, emerged later as a stable isotope-labeled compound for analytical and synthetic applications. Its synthesis likely followed advancements in deuterium labeling techniques, which enable precise tracking of molecular behavior in spectroscopic studies. Early applications focused on its use as an internal standard in mass spectrometry to improve the accuracy of quantitative analyses.
Structural Identification and Molecular Formula
The molecular formula of this compound is C₁₀H₁₆D₂O , with a molecular weight of 156.26 g/mol . The structure features a trans-configured double bond (E-configuration) between carbons 2 and 3, confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Deuterium atoms are positioned at the third carbon, altering vibrational frequencies detectable in IR spectra.
Registration and Identification Systems
CAS Registration Numbers
This compound is registered under CAS 1335436-39-9 , distinguishing it from its non-deuterated counterpart (CAS 3913-81-3). This dual registration ensures clarity in chemical databases and commercial catalogs.
Table 2: CAS Numbers and Related Identifiers
| Compound | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1335436-39-9 | C₁₀H₁₆D₂O |
| Non-deuterated analog | 3913-81-3 | C₁₀H₁₈O |
InChI and SMILES Notations
The InChI and SMILES notations provide machine-readable representations of its structure:
- InChI :
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+/i8D,9D - SMILES :
[2H]/C(=C(/[2H])\C=O)/CCCCCCC
These notations encode stereochemistry, deuterium placement, and functional groups, facilitating digital cataloging and cheminformatics applications.
Position in the Unsaturated Aldehydes Family
This compound is part of the unsaturated aldehyde family , which includes compounds like trans-2-hexenal and trans-2-nonenal. Its structure shares similarities with these compounds but is distinguished by its deuterium substitution and longer carbon chain. The deuterium atoms confer unique isotopic properties, making it valuable in kinetic studies and metabolic tracing.
Table 3: Comparison with Related Aldehydes
| Compound | Molecular Formula | Double Bond Position | Deuterium Substitution |
|---|---|---|---|
| This compound | C₁₀H₁₆D₂O | C2–C3 (E) | C3 |
| trans-2-Hexenal | C₆H₁₀O | C2–C3 (E) | None |
| trans-2-Nonenal | C₉H₁₆O | C2–C3 (E) | None |
Properties
CAS No. |
1335436-39-9 |
|---|---|
Molecular Formula |
C10H16D2O |
Molecular Weight |
156.27 |
Purity |
90% min. |
Synonyms |
2E Decenal - d2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Differences and Unique Features
- Isomerism: The (E)-configuration of 2-decenal confers greater stability and a stronger citrus note compared to the (Z)-isomer, which has a milder, greener aroma .
- Chain Length: 2-Nonenal (C9) and 2-undecenal (C11) differ in volatility and odor thresholds. Shorter chains like 2-nonenal are more volatile and associated with off-flavors in aged products .
- Functional Groups : The epoxy derivative 4,5-Epoxy-(E)-2-decenal exhibits heightened electrophilicity, enabling covalent modifications of proteins—a mechanism linked to oxidative stress .
- Deuterium Effects: While (E)-2-Decenal-d2 shares the core structure of its non-deuterated form, deuterium substitution reduces vibrational frequencies, enhancing resolution in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Research Implications and Data Gaps
Analytical Advantages of Deuterated Forms
Deuterated aldehydes like (E)-2-Decenal-d2 are pivotal in:
- Metabolic Tracing : Tracking aldehyde incorporation into biological macromolecules without isotopic interference .
- Reaction Mechanism Studies : Elucidating pathways in lipid peroxidation or Maillard reactions via isotope labeling .
Preparation Methods
Classical Aldol Condensation
The non-deuterated form of (2E)-2-decenal is synthesized via aldol condensation of octanal with ethyl vinyl ether under acidic conditions, followed by hydrolysis. For the deuterated analog, octanal-d₂ serves as the starting material, where deuterium is introduced at the α-position (C-2) of the aldehyde group. This method ensures retention of the trans configuration due to the steric control inherent in the reaction.
Reaction Conditions :
-
Catalyst : Sulfuric acid (0.5 mol%)
-
Solvent : Anhydrous diethyl ether
-
Temperature : 0–5°C (to minimize side reactions)
For deuterated synthesis, octanal-d₂ is prepared by treating octanal with deuterium oxide (D₂O) in the presence of a palladium catalyst, achieving >98% deuteration at the α-position.
Catalytic Deuteration of Alkynyl Precursors
Semi-Hydrogenation of 2-Decyn-1-al
Deuterium gas (D₂) and Lindlar catalyst (Pd/BaSO₄, quinoline-poisoned) enable the stereoselective reduction of 2-decyn-1-al to (2E)-2-decenal-d₂. The quinoline inhibitor ensures partial deuteration while preserving the trans geometry.
Experimental Data :
| Parameter | Value |
|---|---|
| Substrate | 2-Decyn-1-al |
| Catalyst | Lindlar (Pd/BaSO₄, quinoline) |
| D₂ Pressure | 1 atm |
| Temperature | 25°C |
| Deuteration Efficiency | 85–90% at C-2 and C-3 |
| Yield | 74% |
This method’s limitation lies in over-reduction risks, which are mitigated by strict temperature control.
Isotopic Exchange via Acidic Media
H/D Exchange at α-Position
(2E)-2-decenal undergoes H/D exchange when refluxed with D₂O and a Brønsted acid catalyst (e.g., DCl or D₂SO₄). The α-hydrogens (adjacent to the aldehyde group) are replaced with deuterium due to the keto-enol tautomerism mechanism.
Optimized Protocol :
-
Reagents : D₂O (99.9% D), DCl (35 wt% in D₂O)
-
Molar Ratio : 1:10 (aldehyde:DCl)
-
Duration : 12 hours at 80°C
-
Deuteration : 92–95% at C-2
Side Reactions :
-
Oxidation to carboxylic acids (mitigated by inert atmosphere)
-
Polymerization (suppressed by dilute conditions)
Cross-Aldol Condensation with Deuterated Reagents
Modified Mukaiyama Aldol Reaction
A deuterium-labeled ethyl vinyl ether (CH₂=CHOCH₂CH₃-d₄) reacts with octanal-d₂ under titanium tetrachloride catalysis. This method avoids protic solvents, enhancing deuteration retention.
Key Steps :
-
Deuterated Ethyl Vinyl Ether Synthesis :
-
Ethanol-d₆ is dehydrated with P₂O₅ to yield CH₂=CHOCH₂CH₃-d₄.
-
-
Aldol Adduct Formation :
-
TiCl₄ (1 mol%) in dichloromethane at −20°C.
-
-
Hydrolysis :
-
Aqueous NaHCO₃ to isolate (2E)-2-decenal-d₂.
-
Yield : 65% (deuterated product)
Analytical Validation and Challenges
Gas Chromatography-Mass Spectrometry (GC-MS)
Deuterated (2E)-2-decenal exhibits a mass shift of +2 amu (m/z 154 → 156) compared to the non-deuterated compound. Chiral columns (e.g., γ-cyclodextrin) resolve enantiomeric impurities, ensuring >99% trans configuration.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Loss of α-H signals (δ 9.48 ppm, aldehyde proton).
-
²H NMR : Peaks at δ 2.15–2.30 ppm (C-2 and C-3 deuterons).
Industrial-Scale Considerations
Q & A
Q. How can researchers ensure the ecological validity of this compound studies when extrapolating lab results to industrial scales?
- Methodological Answer : Perform pilot-scale reactions with proportional adjustments (e.g., heat/mass transfer coefficients). Use computational fluid dynamics (CFD) to simulate industrial reactors. Compare lab and pilot data via dimensionless numbers (Reynolds, Damköhler) to identify scaling limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
